molecular formula C5H10N4O B14006640 5-(2-Methoxyethyl)-2-methyl-2h-tetrazole CAS No. 89365-14-0

5-(2-Methoxyethyl)-2-methyl-2h-tetrazole

Cat. No.: B14006640
CAS No.: 89365-14-0
M. Wt: 142.16 g/mol
InChI Key: GOWFLOHUBOTMQM-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-2-methyl-2h-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 2-methoxyethyl group and a methyl group. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethyl)-2-methyl-2h-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyethylamine with methyl isocyanide and sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-2-methyl-2h-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

    Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the tetrazole ring.

Scientific Research Applications

5-(2-Methoxyethyl)-2-methyl-2h-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethyl)-2-methyl-2h-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxymethyl)-2,2-dimethyl-2H-furo[3,4-h]chromen-7(9H)-one
  • 2-Methoxyethanol

Uniqueness

5-(2-Methoxyethyl)-2-methyl-2h-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

89365-14-0

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

5-(2-methoxyethyl)-2-methyltetrazole

InChI

InChI=1S/C5H10N4O/c1-9-7-5(6-8-9)3-4-10-2/h3-4H2,1-2H3

InChI Key

GOWFLOHUBOTMQM-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)CCOC

Origin of Product

United States

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